molecular formula C21H21N5O2 B606721 CLK1/2-IN-3 CAS No. 1005784-60-0

CLK1/2-IN-3

Cat. No. B606721
M. Wt: 375.43
InChI Key: HFTFHYOWHGAEGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CLK1/2-IN-3 is a selective CLK1 and CLK2 inhibitor.

Scientific Research Applications

Alzheimer's Disease

CLK1 plays a significant role in Alzheimer's disease pathophysiology. It is involved in phosphorylating serine residues in SR proteins, which are crucial for pre-mRNA splicing. Inhibition of CLK1 offers a therapeutic strategy for Alzheimer's disease. Examples of CLK1 inhibitors include Leucettamine B and KH-CB19, with the latter showing high specificity and potency against CLK1/CLK4. These findings highlight the potential of targeting CLK1 in Alzheimer's disease drug development (Jain et al., 2014).

Parkinson's Disease

CLK1 deficiency is implicated in the pathogenesis of Parkinson's disease. Research shows that Clk1 deficiency in microglia enhances proinflammatory responses and promotes dopaminergic cell death. This process involves microglial metabolic reprogramming and is influenced by the mTOR/HIF-1α and ROS/HIF-1α signaling pathways. Clk1's role in regulating microglial metabolic reprogramming suggests its potential as a therapeutic target for Parkinson's disease (Gu et al., 2017).

Cancer Therapy

Clk1 inhibitors are emerging as promising targets in cancer therapy. Clk1, along with Clk4, is overexpressed in several human tumors. The development of selective Clk1 inhibitors, such as 5-methoxybenzothiophene-2-carboxamides, has shown potential in targeting splicing machinery, affecting tumor biology. These inhibitors have demonstrated improved growth inhibitory activity and selectivity, highlighting their therapeutic potential in cancer treatment (ElHady et al., 2021).

Glioma Chemoresistance

CLK1 is associated with glioma chemoresistance. Studies indicate that Clk1's role in regulating aerobic glycolysis impacts chemoresistance in glioma cells. Clk1-mediated modulation of the AMPK/mTOR/HIF-1α pathway and glycolysis suggests its importance in glioma treatment strategies (Zhang et al., 2017).

Gastric Cancer

CLK1 is identified as a key player in gastric cancer. Phosphoproteomic analysis indicates that CLK1 regulates the splicing process in gastric cancer. Targeting CLK1 with specific inhibitors like TG003 and CLK1 siRNA has shown to decrease cell viability, proliferation, invasion, and migration, positioning CLK1 as a novel therapeutic target in gastric cancer treatment (Babu et al., 2020).

properties

CAS RN

1005784-60-0

Product Name

CLK1/2-IN-3

Molecular Formula

C21H21N5O2

Molecular Weight

375.43

IUPAC Name

N-(6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl)-4-(1-hydroxy-2-methylpropan-2-yl)benzamide

InChI

InChI=1S/C21H21N5O2/c1-21(2,13-27)17-6-3-14(4-7-17)20(28)25-18-12-26-11-15(5-8-19(26)24-18)16-9-22-23-10-16/h3-12,27H,13H2,1-2H3,(H,22,23)(H,25,28)

InChI Key

HFTFHYOWHGAEGY-UHFFFAOYSA-N

SMILES

O=C(C1=CC=C(C(C)(C)CO)C=C1)NC2=CN3C(C=CC(C4=CNN=C4)=C3)=N2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CLK1/2-IN-3;  CLK1/2 IN 3;  CLK1/2IN3;  CLK1/2 inhibitor 3;  CLK1/2-inhibitor-3; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CLK1/2-IN-3
Reactant of Route 2
Reactant of Route 2
CLK1/2-IN-3
Reactant of Route 3
CLK1/2-IN-3
Reactant of Route 4
Reactant of Route 4
CLK1/2-IN-3
Reactant of Route 5
CLK1/2-IN-3
Reactant of Route 6
CLK1/2-IN-3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.